2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-13-7-10-15(11-8-13)17-19-18-16(20-17)12-9-14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCMQJAODHOAGA-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring. For instance, the reaction of 4-methylbenzohydrazide with cinnamic acid under acidic conditions can yield the desired oxadiazole compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Structural Characterization
The compound’s structure is confirmed via spectroscopic and analytical methods:
Table 2. Spectral Data
The (E)-configuration of the ethenyl group is confirmed by the trans coupling constant (J = 15 Hz) observed in ¹H NMR .
3.1. Electrophilic Substitution
The 1,3,4-oxadiazole ring undergoes regioselective electrophilic attacks at the C-5 position due to electron-deficient aromaticity. For example:
-
Bromination : Reaction with Br₂ in CHCl₃ yields 5-(1,2-dibromo-2-phenylethyl) derivatives (analogous to ).
3.2. Functionalization of the Ethenyl Group
The (E)-styryl moiety participates in:
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to ethyl, modifying pharmacokinetic properties .
-
Epoxidation : Treatment with m-CPBA forms an epoxide, enabling further ring-opening reactions .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Bromination | Br₂, CHCl₃, 24 h | 5-(1,2-Dibromoethyl)-substituted oxadiazole |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 5-Phenethyl-1,3,4-oxadiazole |
| Sulfonation | SO₃·Py, DCM | 5-Styryl-sulfonated derivative |
Stability and Degradation
Scientific Research Applications
Chemistry
In organic synthesis, 2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole serves as a versatile building block. Its oxadiazole moiety allows for various chemical transformations, facilitating the development of more complex molecules. Notably, it can participate in:
- Cycloaddition Reactions : The compound can undergo 1,3-dipolar cycloadditions with suitable dipolarophiles.
- Functionalization : It can be functionalized to introduce additional reactive groups that enhance its utility in further synthetic pathways.
Biological Activities
Research indicates that compounds containing oxadiazole rings exhibit significant biological activities. For instance:
- Anticancer Properties : Studies have shown that derivatives of oxadiazoles can inhibit the proliferation of cancer cells. The compound has been evaluated for its activity against various cancer cell lines, demonstrating potential cytotoxic effects.
- Antimicrobial Activity : Some studies suggest that oxadiazole derivatives possess antimicrobial properties. The compound may inhibit the growth of bacteria and fungi through mechanisms that disrupt cellular functions.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for:
- Therapeutic Applications : There is ongoing research into its potential as an anti-inflammatory or analgesic agent. Early findings suggest it may modulate inflammatory pathways effectively.
- Drug Development : The compound's unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s structure is compared to analogous 1,3,4-oxadiazoles with substitutions at C2 and C5 (Table 1).
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂), chloro (Cl), and sulfonyl groups at C2/C5 enhance pharmacological activity (e.g., CNS effects in XIV or anticancer activity in 106 ). In contrast, the target compound’s 4-methylphenyl (electron-donating) and styryl (π-conjugated) groups may favor material science applications over bioactivity.
- Styryl vs.
Pharmacological Activity Comparison
Antimicrobial Activity
- Target Compound: No direct antimicrobial data are reported in the evidence.
- Analog 2-Amino-5-Phenyl Derivatives: 2-Amino-5-phenyl-1,3,4-oxadiazole dithiocarbamates showed broad-spectrum antibacterial activity, suggesting amino and dithiocarbamate groups are critical for this activity .
- Sulfone-Containing Oxadiazole : 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole exhibited EC₅₀ = 0.17 µg/mL against Xoo, outperforming commercial pesticides .
CNS Depressant Activity
- Target Compound: No CNS activity reported.
Anticancer Activity
- Target Compound: No cytotoxic data available.
- Chloro/Fluoro-Substituted Analogs : 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) showed 98.74% growth inhibition against SF-295 (CNS cancer) at 10⁻⁵ M .
Physicochemical and Material Properties
- Crystallography : Analogs like 2-(adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole form stable crystals due to nitro group interactions, whereas the styryl group in the target compound may promote π-π stacking for optoelectronic uses .
Biological Activity
The compound 2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a derivative of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by data from various studies.
Chemical Structure and Properties
- Chemical Formula : C17H14N2O
- Molecular Weight : 262.30586 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induction of apoptosis via p53 activation |
| 5b | A549 | 2.78 | Inhibition of cell proliferation |
| 5c | HeLa | 1.50 | Caspase-3 activation leading to apoptosis |
In a comparative study, derivatives of oxadiazole exhibited higher cytotoxicity than doxorubicin against MCF-7 and A549 cell lines . The mechanism involves the activation of apoptotic pathways, including increased expression of pro-apoptotic proteins and caspases .
Antimicrobial Activity
The oxadiazole ring has been associated with broad-spectrum antimicrobial activity. Various derivatives have demonstrated effectiveness against bacteria and fungi:
- Antibacterial Activity : Compounds containing the oxadiazole core have shown significant inhibition against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Certain derivatives have been effective against fungal strains such as Candida albicans.
A study indicated that oxadiazole derivatives could inhibit bacterial growth at minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of oxadiazole compounds. These compounds have been shown to reduce inflammatory markers in vitro and in vivo:
- Mechanism : Oxadiazoles inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In a rodent model, an oxadiazole derivative reduced paw edema significantly compared to control groups .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines (MCF-7, HeLa). The results demonstrated that modifications in the phenyl ring structure significantly impacted biological activity.
- Molecular Docking Studies : Molecular docking studies revealed strong interactions between oxadiazole derivatives and target proteins involved in cancer progression, suggesting potential therapeutic applications .
Q & A
Basic: What are the common synthetic routes for preparing 1,3,4-oxadiazole derivatives, and how are they applied to this compound?
The synthesis of 1,3,4-oxadiazoles typically involves cyclization of acylhydrazides or oxidative cyclization of thiosemicarbazides. For derivatives like 2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole , a multistep approach is often employed. For example, intermediates can be synthesized via condensation of hydrazides with carboxylic acids or esters under dehydrating agents like POCl₃ (as seen in the synthesis of structurally similar compounds in and ). Post-cyclization, substituents like the (E)-styryl group may be introduced via Heck coupling or Wittig reactions. Characterization typically involves ¹H/¹³C NMR , HRMS , and X-ray crystallography to confirm regiochemistry and stereochemistry .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of aromatic protons (e.g., 4-methylphenyl group at δ ~7.2–7.4 ppm) and the (E)-configured styryl moiety (trans coupling constants, J ≈ 16 Hz for vinyl protons).
- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl or Br substituents if present.
- UV-Vis/fluorescence spectroscopy : For assessing electronic properties, particularly if the compound is studied for optoelectronic applications (e.g., emission peaks in scintillators or OLEDs) .
- X-ray crystallography : To resolve ambiguities in stereochemistry, as demonstrated for analogous oxadiazole-thioether derivatives .
Advanced: How can researchers optimize reaction conditions to improve yields of 1,3,4-oxadiazoles with styryl substituents?
Styryl groups are prone to isomerization under harsh conditions. To minimize this:
- Use mild coupling reagents (e.g., Pd-catalyzed Heck coupling under inert atmospheres).
- Monitor reaction temperature (e.g., <80°C for Wittig reactions to prevent (E)→(Z) isomerization).
- Employ high-purity starting materials to reduce side reactions, as impurities can lower yields (e.g., reports yields from 27.7% to 83.3% depending on substituent reactivity) .
- Consider microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Advanced: How can discrepancies in biological activity data for similar oxadiazole derivatives be resolved?
For compounds showing inconsistent fungicidal/herbicidal activity (e.g., reports >50% inhibition for some derivatives but not others):
- Perform dose-response assays to establish IC₅₀ values and rule out false positives/negatives.
- Conduct molecular docking studies to compare binding modes with target proteins (e.g., succinate dehydrogenase in fungi). For example, highlights the importance of carbonyl groups in SDH binding, guiding structural optimization .
- Use QSAR models to correlate electronic (e.g., HOMO/LUMO energies) or steric parameters with bioactivity .
Advanced: What strategies are effective in resolving contradictions in optical property data (e.g., emission efficiency) for oxadiazole-based scintillators?
Discrepancies in luminescence efficiency may arise from:
- Crystallinity vs. amorphousness : Highly crystalline samples (e.g., single crystals in ) often show enhanced emission due to reduced non-radiative decay.
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) can stabilize excited states, while bulky groups may cause steric quenching. Compare orbital energies (HOMO/LUMO) from computational studies with experimental data .
- Matrix effects : When doped in polymers (e.g., ’s scintillators), optimize dopant concentration (typically 1–5 wt%) to prevent aggregation-induced quenching .
Advanced: How can computational methods aid in predicting the electronic properties of this compound for optoelectronic applications?
- DFT calculations : To compute HOMO/LUMO energies and predict charge transport behavior. For example, reports HOMO = 6.2 eV and LUMO = 2.4 eV for a similar compound, aligning with requirements for electron-transport layers in OLEDs .
- Molecular dynamics simulations : To assess compatibility with host materials (e.g., polyvinyltoluene in scintillators) and predict aggregation behavior .
- TD-DFT : To model UV-Vis absorption/emission spectra and compare with experimental data for validation .
Basic: What are the primary applications of this compound in material science?
- Scintillators : As a dopant in polymer matrices (e.g., PPO/PBD analogs) for radiation detection, leveraging its high fluorescence quantum yield .
- OLEDs : As an electron-transport layer due to its high electron affinity and thermal stability .
- Photovoltaic devices : As a non-fullerene acceptor in organic solar cells, though this requires further study .
Advanced: What experimental and theoretical approaches are used to study structure-property relationships in such derivatives?
- Single-crystal XRD : To correlate molecular packing with optoelectronic properties (e.g., π-π stacking distances in ) .
- Thermogravimetric analysis (TGA) : To assess thermal stability, critical for device fabrication (e.g., sublimation temperatures in OLEDs) .
- Electrochemical studies : Cyclic voltammetry to determine redox potentials and compare with computational HOMO/LUMO values .
Basic: What safety considerations are critical when handling this compound?
- Toxicity screening : While specific data for this compound is limited, structurally similar 1,3,4-oxadiazoles (e.g., ) show moderate toxicity to invertebrate models. Use standard PPE (gloves, goggles) and work in a fume hood.
- Storage : Keep in dark, dry conditions to prevent photodegradation or hydrolysis of the oxadiazole ring .
Advanced: How can researchers address challenges in scaling up synthesis while maintaining stereochemical purity?
- Flow chemistry : Enables precise control over reaction parameters (temperature, residence time) to minimize isomerization.
- Catalyst optimization : Use heterogeneous catalysts (e.g., Pd/C) for Heck couplings to improve recyclability and reduce metal contamination .
- In-line monitoring : Techniques like FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
